N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
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Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a morpholine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an appropriate diketone, the pyrazole ring can be synthesized through a cyclization reaction.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Morpholine Ring: The morpholine ring is typically synthesized from diethanolamine through cyclization.
Final Coupling: The final step involves coupling the pyrazole-furan intermediate with the morpholine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, often leading to the formation of furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction of the pyrazole ring could produce dihydropyrazole derivatives.
Scientific Research Applications
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a modulator of biological pathways.
Chemical Biology: The compound serves as a tool to probe the function of specific proteins or enzymes in biological systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide shares structural similarities with other pyrazole and furan derivatives, such as:
- N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
- N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
Uniqueness
The uniqueness of this compound lies in its combination of the f
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-14(17-4-7-20-8-5-17)15-2-3-18-10-13(9-16-18)12-1-6-21-11-12/h1,6,9-11H,2-5,7-8H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACCQWOVUTWNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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